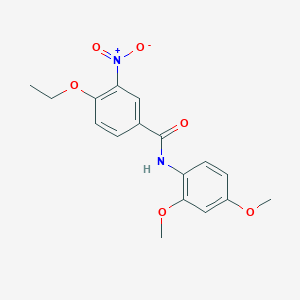
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPTU is a thiourea derivative that has been studied for its potential use as a chemical tool in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. DPTU has been found to have a variety of potential applications in scientific research, including as a fluorescent probe for detecting metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for cancer.
Aplicaciones Científicas De Investigación
DPTU has been studied for a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for detecting metal ions. DPTU has been found to selectively detect copper ions in aqueous solutions, making it a potentially useful tool for studying copper homeostasis in cells. DPTU has also been studied as a catalyst for organic reactions, including the synthesis of pyrazoles and benzimidazoles. Additionally, DPTU has shown potential as a therapeutic agent for cancer, with studies showing that it can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of DPTU is not fully understood, but it is thought to involve the formation of a complex between the compound and the metal ion being detected. This complex formation leads to a change in the fluorescence properties of DPTU, allowing for the detection of the metal ion. In terms of its potential use as a therapeutic agent for cancer, DPTU has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPTU has been found to have a low toxicity profile in vitro, making it a potentially safe tool for scientific research. In terms of its physiological effects, DPTU has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in cancer. Additionally, DPTU has been found to have anti-inflammatory effects, which may make it a useful tool for studying inflammatory processes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPTU in lab experiments is its high selectivity for detecting metal ions, which makes it a potentially useful tool for studying metal homeostasis in cells. Additionally, DPTU has a low toxicity profile, making it a safe tool for scientific research. However, one limitation of using DPTU is that it requires the use of organic solvents, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on DPTU. One area of interest is the development of new fluorescent probes based on the structure of DPTU for detecting other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DPTU as a therapeutic agent for cancer. Finally, there is potential for the development of new synthetic methods for DPTU that may improve its yield or purity.
Métodos De Síntesis
The synthesis of DPTU involves the reaction of 4,6-dimethyl-2-pyridinylamine with 2-phenylethyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-10-13(2)18-15(11-12)19-16(20)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAQDJILOYKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(2-phenylethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)